molecular formula C15H22N4O2 B2423263 2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one CAS No. 2196213-54-2

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one

Cat. No.: B2423263
CAS No.: 2196213-54-2
M. Wt: 290.367
InChI Key: OHXPTMXRNBQAEQ-UHFFFAOYSA-N
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Description

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one typically involves the reaction of morpholine with a pyrido[2,3-d]pyrimidine precursor. One common method includes the use of microwave irradiation to facilitate the reaction, which is carried out in a solvent mixture of DMF and HOAc at elevated temperatures . The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scalable methods involving continuous flow reactors could be developed to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: The morpholine ring can be substituted with other functional groups to modify its biological activity.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions often involve nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as unsaturated pyrido[2,3-d]pyrimidines and substituted morpholine derivatives .

Scientific Research Applications

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(1-hydroxyiminoethyl)-5,6-dihydro-5-arylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
  • 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
  • Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Uniqueness

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is unique due to its specific structural features, such as the presence of a morpholine ring and a pyrido[2,3-d]pyrimidine core.

Properties

IUPAC Name

2-methyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11(2)14(20)19-5-3-4-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPTMXRNBQAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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